4-Hydroxy-3,5-isoxazoledicarboxylic Acid 3,5-Diethyl Ester
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Overview
Description
Mechanism of Action
are a class of organic compounds that contain a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom . They are important biological scaffolds present within many natural products . The oxazole ring can modify small molecule physicochemical and pharmacokinetic profiles due to its use as an aromatic ring spacer with relatively low lipophilicity . It can also act as a bioisosteric hydrogen bond acceptor for carbonyl compounds such as ketones, esters, amides, and carbamates while being resistant toward metabolism by hydrolytic esterase and peptidase enzymes .
The synthesis of oxazoles often involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor® . The oxidative aromatization of oxazolines to the corresponding oxazoles is typically achieved using commercial manganese dioxide .
In terms of pharmacokinetics , the properties of oxazoles can be influenced by the nature and position of substituents on the oxazole ring . .
The action environment can also influence the activity of oxazoles. Factors such as pH, temperature, and the presence of other molecules can affect the stability and efficacy of these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3,5-isoxazoledicarboxylic Acid 3,5-Diethyl Ester typically involves the esterification of 4-Hydroxy-3,5-isoxazoledicarboxylic Acid with ethanol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3,5-isoxazoledicarboxylic Acid 3,5-Diethyl Ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
4-Hydroxy-3,5-isoxazoledicarboxylic Acid 3,5-Diethyl Ester is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-3,5-isoxazoledicarboxylic Acid Methyl Ester
- 4-Hydroxy-3,5-isoxazoledicarboxylic Acid Ethyl Ester
- 4-Hydroxy-3,5-isoxazoledicarboxylic Acid Propyl Ester
Uniqueness
4-Hydroxy-3,5-isoxazoledicarboxylic Acid 3,5-Diethyl Ester is unique due to its specific ester groups, which confer distinct chemical properties and reactivity compared to its methyl, ethyl, and propyl counterparts. These differences can influence the compound’s solubility, stability, and interaction with biological targets .
Properties
IUPAC Name |
diethyl 4-hydroxy-1,2-oxazole-3,5-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO6/c1-3-14-8(12)5-6(11)7(16-10-5)9(13)15-4-2/h11H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAPFTIVWFDRCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NO1)C(=O)OCC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80715685 |
Source
|
Record name | Diethyl 4-hydroxy-1,2-oxazole-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80715685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23468-99-7 |
Source
|
Record name | Diethyl 4-hydroxy-1,2-oxazole-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80715685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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